![molecular formula C10H13NO2 B3045581 Formamide, N-[2-(3-methoxyphenyl)ethyl]- CAS No. 110339-54-3](/img/structure/B3045581.png)
Formamide, N-[2-(3-methoxyphenyl)ethyl]-
Vue d'ensemble
Description
Formamide, N-[2-(3-methoxyphenyl)ethyl]-, also known as FME, is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a faint odor and is soluble in water, ethanol, and ether. FME is used in various fields, including biochemistry, molecular biology, and organic chemistry.
Mécanisme D'action
The mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- is not fully understood. However, it is believed to act as a denaturant of proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the protein structure together. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the conformation of RNA and DNA molecules, leading to changes in their function.
Biochemical and Physiological Effects:
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have a wide range of biochemical and physiological effects. It can induce protein unfolding, leading to the loss of enzymatic activity and protein function. Formamide, N-[2-(3-methoxyphenyl)ethyl]- can also affect the structure and function of RNA and DNA molecules, leading to changes in gene expression and protein synthesis. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has been shown to have cytotoxic effects on various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Formamide, N-[2-(3-methoxyphenyl)ethyl]- has several advantages for use in lab experiments. It is a versatile reagent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, Formamide, N-[2-(3-methoxyphenyl)ethyl]- has some limitations. It can be toxic to cells and organisms at high concentrations, and it can also denature proteins that are not the target of the experiment.
Orientations Futures
There are several future directions for the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in scientific research. One direction is the development of new methods for the synthesis of Formamide, N-[2-(3-methoxyphenyl)ethyl]- and its derivatives. Another direction is the study of the mechanism of action of Formamide, N-[2-(3-methoxyphenyl)ethyl]- at the molecular level. This could lead to the development of new drugs that target protein folding and gene expression. Finally, the use of Formamide, N-[2-(3-methoxyphenyl)ethyl]- in the study of enzyme kinetics and protein folding could lead to the development of new methods for the prediction of protein structure and function.
Applications De Recherche Scientifique
Formamide, N-[2-(3-methoxyphenyl)ethyl]- is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of peptides, amino acids, and other organic compounds. Formamide, N-[2-(3-methoxyphenyl)ethyl]- is also used in the preparation of polymer materials and as a solvent for various chemical reactions. In addition, Formamide, N-[2-(3-methoxyphenyl)ethyl]- is used in the study of enzyme kinetics and protein folding.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFODYARLDKLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543902 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methoxyphenyl)ethyl]formamide | |
CAS RN |
110339-54-3 | |
| Record name | N-[2-(3-Methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)

![2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B3045505.png)

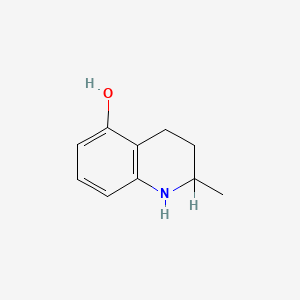
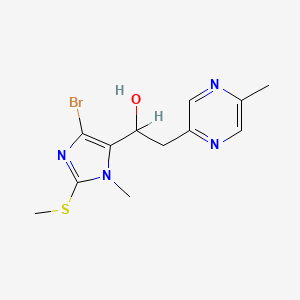
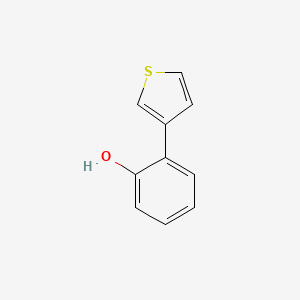
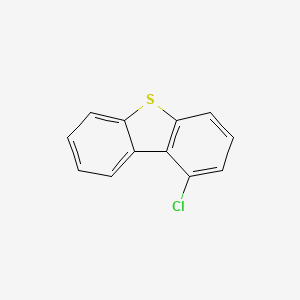
![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)
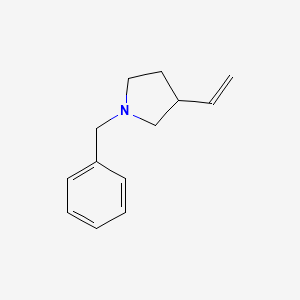

![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)
![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)